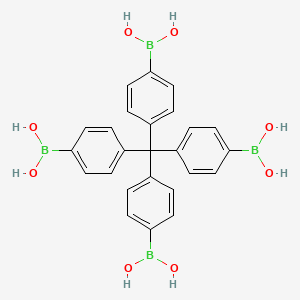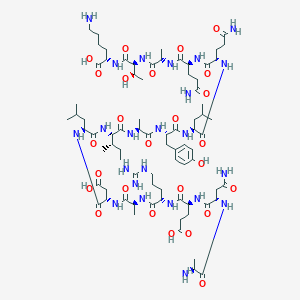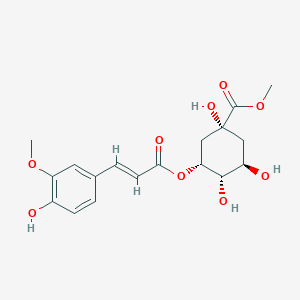
4-Isobutyramidonaphthalen-1-yl isobutyrate
Descripción general
Descripción
4-Isobutyramidonaphthalen-1-yl isobutyrate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isobutyramidonaphthalen-1-yl isobutyrate are not fully detailed in the available resources. The molecular weight is known to be 299.36 , but other properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Chemical Derivatives in Antipsychotic Drugs
Research on chemical derivatives of antipsychotic drugs, such as lurasidone, has led to the development of compounds with similar activity profiles but varying affinities for certain receptors. This research includes the modification of arylpiperazine and imide groups, using moieties found in other CNS drugs, to potentially improve cognitive functions in the treatment of schizophrenia (Zaręba et al., 2020).
Synthetic Naphthalene Derivatives as Chemical Chaperones
Studies have explored synthetic naphthalene derivatives, including isobutyrate-related compounds, as chemical chaperones. These derivatives, showing greater activity than 4-phenylbutyric acid, have potential applications in treating neurodegenerative diseases, with specific focus on Parkinson's disease model cells (Mimori et al., 2015).
Larval Growth and Enzyme Inhibition
Research involving cyclic phosphorothionates has demonstrated their impact on larval growth and enzyme activity in insects. These studies have highlighted how derivatives like isobutyrate can affect insect physiology, suggesting potential applications in pest control (Hirashima et al., 1989).
Rumen Fermentation and Lactation in Dairy Cows
Isobutyrate supplementation has been studied for its effects on rumen fermentation and lactation performance in dairy cows. Research indicates that isobutyrate supplementation can influence milk yield, ruminal pH, and ammonia levels, providing insights into animal nutrition and agricultural applications (Liu et al., 2009).
Potential Therapeutic Applications in Cystic Fibrosis
Studies have investigated the use of sodium 4-phenylbutyrate in cystic fibrosis patients, indicating its potential to induce epithelial CFTR function. This research suggests the possibility of applying isobutyrate-related compounds in the treatment of genetic disorders (Rubenstein & Zeitlin, 1998).
Anticancer Activity through Cell Autophagy
Novel naphthalene derivatives, including isobutyrate analogs, have been studied for their anticancer properties. These compounds have shown the ability to regulate cell autophagy and induce apoptosis in cancer cells, suggesting potential applications in oncology (Yang et al., 2019).
Propiedades
IUPAC Name |
[4-(2-methylpropanoylamino)naphthalen-1-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(2)17(20)19-15-9-10-16(22-18(21)12(3)4)14-8-6-5-7-13(14)15/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRZVYQAUIFWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C2=CC=CC=C21)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167391 | |
| Record name | 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1624260-34-9 | |
| Record name | 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



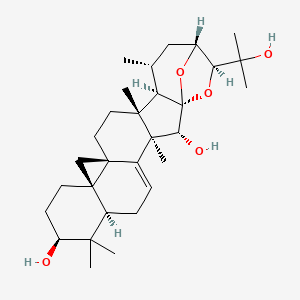

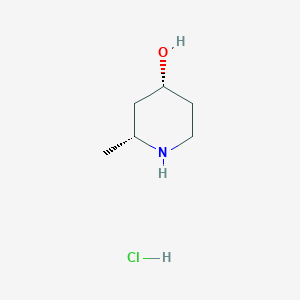
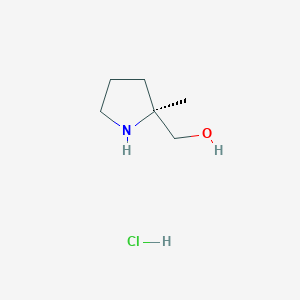
![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)
![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)
